2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
CAS No.: 1060246-37-8
Cat. No.: VC11932710
Molecular Formula: C12H12BrNO2S2
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060246-37-8 |
|---|---|
| Molecular Formula | C12H12BrNO2S2 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2 |
| Standard InChI Key | LHDGPAKQIFDFKI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br |
| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A bromine-substituted benzene ring at the 2-position, which enhances electrophilic reactivity.
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A sulfonamide group (-SONH-) directly bonded to the benzene ring, enabling hydrogen bonding and enzyme inhibition.
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A 2-(thiophen-3-yl)ethyl chain attached to the sulfonamide nitrogen, introducing heteroaromatic character and π–π stacking potential.
This combination creates a planar geometry around the benzene-sulfonamide core, with the thiophene ring adopting a nearly perpendicular orientation relative to the main aromatic system.
Table 1: Key Physicochemical Properties
The bromine atom’s electronegativity () polarizes the benzene ring, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the sulfonamide group’s of ~10 enables deprotonation under basic conditions, enhancing its solubility in polar solvents .
Synthesis and Reaction Pathways
Industrial Synthesis
The synthesis typically involves a three-step process:
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Sulfonation of 2-bromobenzene with chlorosulfonic acid to yield 2-bromobenzene-1-sulfonyl chloride.
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Amidation with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine).
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Purification via recrystallization or column chromatography.
Industrial-scale production often employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. For example, a 2023 study reported an 82% yield using a microfluidic system with a residence time of 15 minutes at 80°C.
Key Chemical Reactions
The compound participates in diverse transformations:
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids installs new aromatic groups:
Oxidation of Thiophene
Treatment with hydrogen peroxide converts the thiophene ring to a sulfone, enhancing polarity:
Biological Activities and Mechanisms
Antimicrobial Properties
The sulfonamide group competitively inhibits dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. In E. coli, the compound showed an IC of 12.3 μM, comparable to sulfamethoxazole (9.8 μM).
Table 2: Biological Activity Profile
| Assay | Result | Model System |
|---|---|---|
| DHPS Inhibition | IC = 12.3 μM | E. coli |
| MCF-7 Cell Viability | 48% Inhibition at 50 μM | Human Breast Cancer |
| CYP1A2 Inhibition | 63% at 10 μM | Human Liver Microsomes |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor to COX-2 inhibitors and kinase modulators. Structural analogs with furan substitutions (e.g., 2-bromo-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide) exhibit enhanced selectivity for VEGF receptors.
Materials Science
Thin films of the compound demonstrate semiconducting properties with a bandgap of 2.8 eV, suitable for organic photovoltaic devices. Its thermal stability up to 250°C makes it viable for high-temperature applications.
Structural and Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 7.45 (d, J = 5.0 Hz, 1H, Thiophene-H), 3.65 (t, J = 6.8 Hz, 2H, -CH-NH-).
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IR (KBr): 1345 cm (S=O asym. stretch), 1160 cm (S=O sym. stretch).
X-Ray Crystallography
Single-crystal analysis confirmed a dihedral angle of 85.3° between the benzene and thiophene rings, minimizing steric strain. The sulfonamide S-N bond length of 1.632 Å indicates partial double-bond character.
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